molecular formula C12H12O9 B1311935 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid CAS No. 215162-34-8

2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid

Cat. No. B1311935
CAS RN: 215162-34-8
M. Wt: 300.22 g/mol
InChI Key: OMPLWOKOQNOVCD-UHFFFAOYSA-N
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Description

“2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid”, also known as “均苯三乙酸”, is a chemical compound with the formula C12H12O6 . It is used as an analytical reagent and can be used as monomers to synthesize MOF materials .


Synthesis Analysis

The synthesis of this compound involves dissolving it in anhydrous methanol, then adding a few drops of anhydrous tin tetrachloride. The mixture is then refluxed for 8 hours . It can also be synthesized from Phloroglucinol and Chloroacetic acid .


Molecular Structure Analysis

The molecular structure of “2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid” is complex. It has a molecular weight of 300.218 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.22, a density of 1.468g/cm³, a melting point of 210-215°C, a boiling point of 534.2°C at 760 mmHg, a flash point of 291°C, a vapor pressure of 3.05E-12mmHg at 25°C, and a refractive index of 1.61 .

Scientific Research Applications

Crystallography and Structural Analysis

The compound’s utility in crystallography stems from its ability to form complex structures due to its tri-acidic nature. The crystal structure of its trimethyl ester derivative has been elucidated, revealing a triclinic system with precise atomic coordinates . This information is crucial for understanding the molecular geometry and potential intermolecular interactions, which can be applied in designing crystalline materials with specific properties.

Supramolecular Chemistry

1,3,5-Tris(carboxymethoxy)benzene: serves as a versatile building block in supramolecular chemistry. Its structure is conducive to self-assembly, forming one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding . These assemblies are fundamental in creating supramolecular polymers with potential applications in nanotechnology and polymer processing.

Drug Delivery Systems

The compound’s ability to interact with biological molecules makes it a candidate for drug delivery systems. Its structure allows for the conjugation with drugs, targeting moieties, or imaging agents, providing a platform for the targeted delivery and controlled release of therapeutic agents .

Future Directions

“2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid” is used as an analytical reagent and has potential applications in the synthesis of MOF materials . Its future directions may include further exploration of its properties and potential applications in various fields.

properties

IUPAC Name

2-[3,5-bis(carboxymethoxy)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O9/c13-10(14)4-19-7-1-8(20-5-11(15)16)3-9(2-7)21-6-12(17)18/h1-3H,4-6H2,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPLWOKOQNOVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCC(=O)O)OCC(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445518
Record name 2,2',2''-[Benzene-1,3,5-triyltris(oxy)]triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

215162-34-8
Record name 2,2',2''-[Benzene-1,3,5-triyltris(oxy)]triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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